molecular formula C13H11N3S2 B14387282 4-(Pyridin-4-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione CAS No. 89566-94-9

4-(Pyridin-4-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione

Cat. No.: B14387282
CAS No.: 89566-94-9
M. Wt: 273.4 g/mol
InChI Key: SJDBJJXPFWEHGQ-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione is a heterocyclic compound that features both pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione typically involves the condensation of pyridine-4-carbaldehyde with thiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a base like sodium hydroxide to form the desired dihydropyrimidine-thione compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or halides; reactions are conducted under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

4-(Pyridin-4-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine: Lacks the thione group, which may affect its reactivity and biological activity.

    4-(Pyridin-4-yl)-6-(thiophen-2-yl)-pyrimidine: A fully aromatic analog that may have different electronic properties.

    4-(Pyridin-4-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-one: Contains a carbonyl group instead of a thione, which can influence its chemical behavior.

Uniqueness

4-(Pyridin-4-yl)-6-(thiophen-2-yl)-5,6-dihydropyrimidine-2(1H)-thione is unique due to the presence of both pyridine and thiophene rings, as well as the thione group. This combination of structural features imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

CAS No.

89566-94-9

Molecular Formula

C13H11N3S2

Molecular Weight

273.4 g/mol

IUPAC Name

4-pyridin-4-yl-6-thiophen-2-yl-5,6-dihydro-1H-pyrimidine-2-thione

InChI

InChI=1S/C13H11N3S2/c17-13-15-10(9-3-5-14-6-4-9)8-11(16-13)12-2-1-7-18-12/h1-7,11H,8H2,(H,16,17)

InChI Key

SJDBJJXPFWEHGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=S)N=C1C2=CC=NC=C2)C3=CC=CS3

Origin of Product

United States

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